molecular formula C16H13N3O3S2 B11404702 7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11404702
M. Wt: 359.4 g/mol
InChI Key: JMDYAOGLQQSGAS-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a synthetic coumarin derivative incorporating a 1,3,4-thiadiazole moiety. Its structure features a chromene core substituted with a methyl group at position 7 and a carboxamide group at position 2, linked to a thiadiazole ring bearing an allyl sulfanyl (prop-2-en-1-ylsulfanyl) substituent . The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, as seen in analogous coumarin-thiadiazole derivatives .

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C16H13N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-5-4-9(2)7-12(10)22-13/h3-5,7-8H,1,6H2,2H3,(H,17,18,21)

InChI Key

JMDYAOGLQQSGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromene core, followed by the introduction of the thiadiazole ring and the carboxamide group. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Chromene Substituents Thiadiazole Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donor/Acceptor References
Target: 7-Methyl-4-oxo-N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide 7-methyl Allyl sulfanyl 359.4 ~3.5* 1 donor, 7 acceptors
6-Chloro-7-methyl-4-oxo-N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide 6-chloro, 7-methyl Allyl sulfanyl 393.9 3.8 1 donor, 7 acceptors
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 6,7-dimethyl Ethyl sulfanyl 362.5 ~3.2* 1 donor, 7 acceptors
4-Oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide None Propyl sulfanyl 349.4 ~4.0* 1 donor, 7 acceptors

*Estimated based on substituent contributions.

Key Observations:

Chlorine Substitution ():
The 6-chloro derivative exhibits increased molecular weight (393.9 vs. 359.4 g/mol) and higher lipophilicity (XLogP3 = 3.8) compared to the target compound. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .

Alkyl Sulfanyl Chain Length ():

  • Ethyl (C2) and propyl (C3) sulfanyl groups decrease molecular weight compared to the allyl (C3, unsaturated) group in the target.
  • The allyl group’s unsaturation may enhance reactivity (e.g., via Michael addition) but reduce logP compared to saturated alkyl chains .

Chromene Methylation (): The 6,7-dimethyl analogue (362.5 g/mol) shows minimal logP reduction (~3.2) versus the target (~3.5), suggesting methyl groups marginally improve solubility without drastically altering lipophilicity .

Biological Activity

The compound 7-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a derivative of chromene and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol

The structure consists of a chromene backbone with a thiadiazole substituent that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and chromene moieties. The following table summarizes key findings related to the anticancer activity of similar compounds:

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Thiadiazole Derivative AA549 (Lung)4.27Inhibition of cell growth
Thiadiazole Derivative BMCF-7 (Breast)0.28Induction of apoptosis
Thiadiazole Derivative CSK-MEL-2 (Skin)21.3Caspase activation

The compound has shown promising results in preliminary studies against various cancer cell lines, including lung (A549), breast (MCF-7), and skin (SK-MEL-2) cancers. Notably, structural modifications can significantly influence its cytotoxicity and selectivity towards cancer cells.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation by inducing cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through the activation of caspase pathways.
  • Interaction with Tubulin : Some derivatives have been shown to interact with tubulin, disrupting microtubule formation and leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole and chromene derivatives:

  • Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, with IC50 values indicating potent activity.
  • Yang et al. (2012) found that specific cinnamic acid derivatives with a thiadiazole ring showed enhanced activity against breast and lung carcinoma cells.
  • Dawood et al. (2013) synthesized pyrazole-based thiadiazoles and evaluated their anticancer activity, revealing promising results in inhibiting HepG2 and MCF-7 cells.

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